4-Methyl-2-(methylamino)nicotinaldehyde
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Overview
Description
4-Methyl-2-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H10N2O. It belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid (vitamin B3). This compound is characterized by the presence of a methyl group and a methylamino group attached to the nicotinaldehyde structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylamino)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-nitropyridine with methylamine under reducing conditions to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-Methyl-2-(methylamino)nicotinic acid
Reduction: 4-Methyl-2-(methylamino)nicotinyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methyl-2-(methylamino)nicotinaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-aminonicotinaldehyde: Lacks the methylamino group but has similar structural features.
2-Methylamino-3-pyridinecarboxaldehyde: Similar in structure but with different substitution patterns on the pyridine ring.
Nicotinaldehyde: The parent compound without any additional substituents.
Uniqueness
4-Methyl-2-(methylamino)nicotinaldehyde is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical reactivity and potential biological activity. These substituents can influence the compound’s interactions with other molecules and its overall stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-methyl-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-10-8(9-2)7(6)5-11/h3-5H,1-2H3,(H,9,10) |
InChI Key |
DFPBICOUVKOLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)NC)C=O |
Origin of Product |
United States |
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